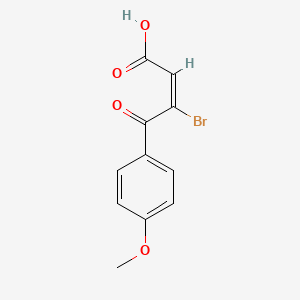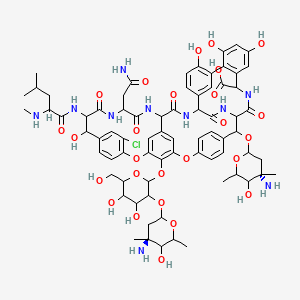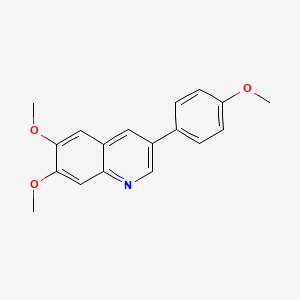
Bromebric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromebric acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bromebric acid has several applications in scientific research:
Wirkmechanismus
Bromebric acid exerts its effects through its cytostatic and antineoplastic properties. It interferes with the cell division process, inhibiting the growth and proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Bromoacrylic Acid: A precursor to bromebric acid with similar chemical properties.
Cytembena: Another derivative of bromoacrylic acid with antineoplastic activity.
Uniqueness: this compound is unique due to its specific chemical structure and its potent cytostatic and antineoplastic properties. Unlike other similar compounds, it has shown significant activity against various types of cancer cells in preclinical studies .
Eigenschaften
CAS-Nummer |
5711-40-0 |
|---|---|
Molekularformel |
C11H9BrO4 |
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
InChI-Schlüssel |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
melting_point |
500 to 505 °F (NTP, 1992) |
Physikalische Beschreibung |
Cytembena is a white to off-white powder. (NTP, 1992) |
Löslichkeit |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10781161.png)
![ethyl 3-[2-(dimethylamino)ethyl]-5-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B10781169.png)
![2-Ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781170.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10781176.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781177.png)
![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)


![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)


![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)
